molecular formula C9H16F3NO2 B13312472 5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid

5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid

Cat. No.: B13312472
M. Wt: 227.22 g/mol
InChI Key: ZWVLYJIEVFUSJK-UHFFFAOYSA-N
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Description

5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid is a specialized amino acid derivative designed for medicinal chemistry and drug discovery research. Its structure, featuring a metabolically stable trifluoromethyl group, is of significant interest for developing novel enzyme inhibitors. The trifluoromethyl group is a cornerstone in modern drug design, often employed to enhance key pharmacological properties such as metabolic stability, membrane permeability, and binding affinity of therapeutic candidates . This compound is particularly valuable for probing epigenetic targets, as similar trifluoromethyl-based motifs have been explored as alternatives to hydroxamate zinc-binding groups in the design of metabolically stable Histone Deacetylase (HDAC) inhibitors . Furthermore, the amino acid backbone of this molecule provides a versatile scaffold for constructing more complex peptidomimetics or for inhibiting biological pathways relevant to inflammation and autoimmunity, given that certain amino acid derivatives are known to inhibit nuclear factor-kappa B (NF-κB) activation induced by inflammatory stimuli . Researchers can leverage this chemical as a key synthetic intermediate or a critical building block for developing potential therapeutics targeting cancer, inflammatory diseases, and other conditions.

Properties

Molecular Formula

C9H16F3NO2

Molecular Weight

227.22 g/mol

IUPAC Name

5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid

InChI

InChI=1S/C9H16F3NO2/c1-5(2)7(13)3-6(4-8(14)15)9(10,11)12/h5-7H,3-4,13H2,1-2H3,(H,14,15)

InChI Key

ZWVLYJIEVFUSJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(CC(=O)O)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid typically involves multi-step organic reactions. One common approach is the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the addition of the amino group via reductive amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form methyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Methyl derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Chain Length and Substituent Variations

5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic Acid (CAS: 2059993-09-6)
  • Molecular Formula: C₈H₁₄F₃NO₂S (MW: 245.26 g/mol) .
  • Key Differences: Shorter chain: Hexanoic acid (6 carbons) vs. heptanoic acid (7 carbons). Substituent at position 6: Methylsulfanyl (-SMe) instead of methyl (-CH₃).
  • Implications: The sulfur atom in methylsulfanyl may increase reactivity or alter metabolic pathways.
n-Heptanoic Acid (CAS: 142-82-5)
  • Molecular Formula : C₇H₁₄O₂ (MW: 130.18 g/mol) .
  • Key Differences: Lacks amino and trifluoromethyl groups.
  • Biological Role : A short-chain fatty acid (SCFA) involved in gut health and energy metabolism .

Fluorinated Analogues: Degree and Position of Fluorination

Dodecafluoro-6-(trifluoromethyl)heptanoic Acid (CAS: 15166-06-0)
  • Molecular Formula : C₈H₅F₁₅O₂ (MW: 414.10 g/mol) .
  • Key Differences :
    • Heavily fluorinated : 12 fluorine atoms vs. three in the target compound.
  • Implications :
    • High fluorination increases chemical inertness and environmental persistence, whereas the target compound’s single -CF₃ group balances stability and biodegradability .
4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic Acid
  • Structure : Contains a pyrimidine ring and trifluoromethylphenyl group .
  • Implications :
    • Demonstrates the versatility of -CF₃ in heterocyclic systems, though its pharmacological targets likely differ due to the aromatic core .

Research Findings and Functional Implications

Physicochemical Properties

  • Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated analogues, enhancing membrane permeability.
  • Acidity: The amino group (pKa ~9–10) may protonate under physiological conditions, affecting solubility and binding interactions.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid C₉H₁₆F₃NO₂ 5-NH₂, 6-CH₃, 3-CF₃ 245.23 Pharmaceutical candidate
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid C₈H₁₄F₃NO₂S 5-NH₂, 6-SCH₃, 3-CF₃ 245.26 Discontinued research compound
n-Heptanoic acid C₇H₁₄O₂ None 130.18 SCFA, metabolic intermediate
Dodecafluoro-6-(trifluoromethyl)heptanoic acid C₈H₅F₁₅O₂ 6-CF₃, 12 F atoms 414.10 Industrial/perfluorinated compound

Biological Activity

5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique trifluoromethyl group, which may enhance its biological activity by influencing the compound's lipophilicity and interaction with biological membranes. The presence of an amino group also suggests potential for interaction with various biological targets.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.2 μg/mL
Escherichia coli4.5 μg/mL
Salmonella typhimurium5.0 μg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.

2. Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown promising results against Plasmodium falciparum, the causative agent of malaria. In vitro studies reported IC50 values indicating effective inhibition of parasite growth:

Strain IC50 (μg/mL)
Plasmodium falciparum 3D70.0049
Plasmodium falciparum FCR-30.12

These findings highlight the compound's potential as a lead in antimalarial drug development, particularly against chloroquine-resistant strains.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary hypotheses suggest that it may disrupt cellular membranes or inhibit essential metabolic pathways in microorganisms. For instance, its interaction with dihydroorotate dehydrogenase (DHODH) in Plasmodium species could be a target for antimalarial activity.

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For example:

  • Study on Triazole Derivatives : Research on triazole derivatives has shown that modifications to side chains can significantly enhance antimicrobial efficacy, suggesting that similar modifications to this compound could yield improved bioactivity .
  • Antiparasitic Screening : A comparative study on various phenylaminonaphthoquinones indicated that structural variations significantly impacted their activity against resistant malaria strains . These findings could guide future modifications of the heptanoic acid structure to enhance its potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid, considering the stability of fluorinated groups?

  • Methodological Answer : The synthesis typically involves multi-step strategies to preserve fluorinated substituents. For example:

  • Fluorination : Use of trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) to introduce the CF₃ group at the C3 position.
  • Amino Group Protection : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions during alkylation or esterification.
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns to isolate the compound from byproducts .
    • Key Challenges : Fluorinated groups may induce steric hindrance or electronic effects, requiring low-temperature reactions (<0°C) to stabilize intermediates.

Q. How can the molecular structure and stereochemistry of this compound be confirmed?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR to resolve trifluoromethyl signals (δ ~ -60 to -70 ppm) and ¹H/¹³C NMR for backbone and methyl group assignments.
  • X-ray Crystallography : To confirm absolute stereochemistry, particularly at chiral centers (C5 amino and C6 methyl groups).
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS to validate molecular formula (e.g., C₉H₁₅F₃NO₂) and isotopic patterns .

Advanced Research Questions

Q. What methodologies assess the impact of trifluoromethyl and methyl groups on the compound's metabolic stability?

  • Methodological Answer :

  • In Vitro Assays : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. Fluorine’s electron-withdrawing effects typically reduce CYP450-mediated oxidation.
  • Comparative Studies : Synthesize analogs (e.g., replacing CF₃ with CH₃ or Cl) to isolate the contribution of fluorination to metabolic stability.
  • Mass Spectrometric Profiling : Track metabolite formation (e.g., deamination or defluorination products) using LC-QTOF-MS .

Q. How can researchers resolve discrepancies in bioactivity data across studies involving this compound?

  • Methodological Answer :

  • Batch Analysis : Verify compound purity (>95% via HPLC) and stereochemical consistency (circular dichroism).
  • Assay Standardization : Use positive controls (e.g., fluorinated amino acids like 5-Amino-6,6-difluoro-3-(trifluoromethyl)hexanoic acid) to calibrate biological activity measurements.
  • Meta-Analysis : Cross-reference with structural analogs (e.g., fluorinated heptanoic acids) to identify trends in lipophilicity (logP) and target affinity .

Q. What analytical techniques are suited for detecting and quantifying this compound in biological matrices?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to recover the compound from plasma or tissue homogenates.
  • Detection : Ultra-HPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) using multiple reaction monitoring (MRM) for sensitivity (LOQ < 1 ng/mL).
  • Internal Standards : Deuterated analogs (e.g., D₃-5-Amino-6-methyl-3-(trifluoromethyl)heptanoic acid) to correct for matrix effects .

Q. How does the compound interact with biological targets, and what experimental approaches elucidate this?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with enzymes like fatty acid amide hydrolase (FAAH), leveraging fluorine’s hydrophobic and hydrogen-bonding properties.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Mutagenesis Studies : Modify target residues (e.g., Ser241 in FAAH) to assess fluorine’s role in enzyme inhibition .

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